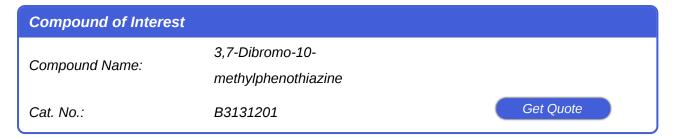


# Spectroscopic Analysis of 3,7-Dibromo-10-methylphenothiazine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **3,7-Dibromo-10-methylphenothiazine**, a halogenated derivative of the versatile phenothiazine core. This document details the synthetic protocol for this compound and presents its key analytical data. The information contained herein is intended to support research and development efforts in medicinal chemistry and materials science where phenothiazine derivatives are of significant interest.

**Core Compound Information** 

Property	Value
Chemical Name	3,7-Dibromo-10-methylphenothiazine
Molecular Formula	C13H9Br2NS
Molecular Weight	371.09 g/mol
CAS Number	34964-70-0
Appearance	Green solid

## **Experimental Protocols**



## Synthesis of 3,7-Dibromo-10-methylphenothiazine[1]

A detailed experimental protocol for the synthesis of **3,7-Dibromo-10-methylphenothiazine** from 10-methylphenothiazine is outlined below.

#### Materials:

- 10-Methylphenothiazine (MPT)
- Glacial Acetic Acid
- Bromine (Br2)
- Saturated aqueous solution of Sodium Sulfite (Na<sub>2</sub>SO<sub>3</sub>)
- Diethyl Ether
- Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica Gel
- Ethyl Acetate
- Hexane
- Argon (or other inert gas)

#### Procedure:

- 10 g (46.8 mmol) of 10-methylphenothiazine is dissolved in 75 mL of glacial acetic acid that has been degassed for 30 minutes under an argon atmosphere.
- The mixture is stirred under an inert atmosphere at room temperature.
- A first molar equivalent of bromine (2.43 mL, 46.8 mmol) is added dropwise.
- The reaction mixture is stirred for 1 hour at room temperature.
- A second portion of bromine (2.43 mL, 46.8 mmol) is then added to the reaction mixture.



- The solution is stirred for an additional 12 hours at room temperature.
- To quench the reaction, 40 mL of a saturated aqueous solution of sodium sulfite and 70 mL of diethyl ether are added, and the mixture is stirred for 1 hour.
- The organic phase is separated, and the aqueous layer is extracted three times with diethyl ether.
- The combined organic layers are dried with sodium sulfate.
- The solvents are removed under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel using a 2:3 mixture of ethyl acetate and hexane as the eluent.
- The final product is recovered as a green solid with a reported yield of 99%.

### **Spectroscopic Data**

The following tables summarize the available spectroscopic and analytical data for **3,7-Dibromo-10-methylphenothiazine**.

#### <sup>1</sup>H NMR Data

Chemical Shift (δ/ppm)	Multiplicity	Coupling Constant (J/Hz)	Assignment
3.37	S	-	-CH₃
6.90	d	8.6	H-1, H-9
7.30	d	2.3	H-4, H-6
7.36	dd	2.3 and 8.6	H-2, H-8

Solvent: (CD<sub>3</sub>)<sub>2</sub>CO, Spectrometer Frequency: 300 MHz[1]

## **Elemental Analysis**



Element	Experimental (%)[1]	Calculated (%)[1]
Carbon (C)	42.41	42.08
Hydrogen (H)	2.19	2.44
Nitrogen (N)	3.43	3.77

#### Other Spectroscopic Data

As of the latest literature search, detailed experimental data for <sup>13</sup>C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Vis spectroscopy for **3,7-Dibromo-10-methylphenothiazine** are not readily available in public databases. However, for the unmethylated analog, 3,7-dibromo-10H-phenothiazine, an ESI-MS peak has been reported at m/z 358 (M+2H)<sup>+</sup>[2]. Generally, the IR spectra of 3,7-disubstituted phenothiazines are expected to show characteristic bands for a 1,2,4-trisubstituted benzene ring[3].

#### **Visualizations**

#### **Experimental Workflow: Synthesis and Purification**

The following diagram illustrates the key steps in the synthesis and purification of **3,7-Dibromo-10-methylphenothiazine**.



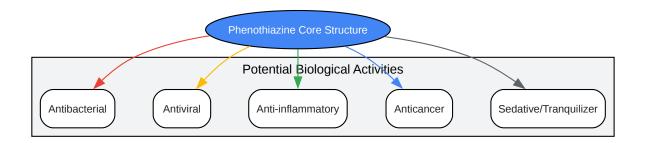
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Caption: Synthesis and purification workflow for **3,7-Dibromo-10-methylphenothiazine**.

## Potential Biological Relevance of the Phenothiazine Scaffold

While specific signaling pathway interactions for **3,7-Dibromo-10-methylphenothiazine** have not been documented, the broader class of phenothiazine derivatives is known for a wide range of biological activities. The diagram below illustrates some of the general therapeutic areas where phenothiazines have shown potential.





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Caption: General biological activities of the phenothiazine chemical scaffold.

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